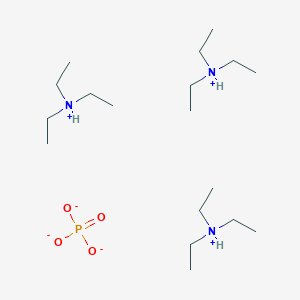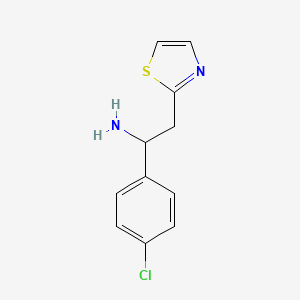
3-Bromopropylphenyl sulfide
Vue d'ensemble
Description
3-Bromopropylphenyl sulfide is an organic compound with the molecular formula C9H11BrS It is a derivative of benzene where a [(3-bromopropyl)thio] group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromopropylphenyl sulfide typically involves the reaction of benzene with 3-bromopropylthiol. One common method is the nucleophilic substitution reaction where benzene is treated with 3-bromopropylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromopropylphenyl sulfide undergoes various chemical reactions including:
Substitution Reactions: The bromine atom in the [(3-bromopropyl)thio] group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, amines, thiols.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Major Products Formed:
Substitution: Products with different nucleophiles replacing the bromine atom.
Oxidation: Sulfoxides and sulfones.
Reduction: Benzene, [(3-propyl)thio]-.
Applications De Recherche Scientifique
3-Bromopropylphenyl sulfide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromopropylphenyl sulfide involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the thioether group can undergo oxidation or reduction. These reactions can alter the chemical structure and properties of the compound, leading to different biological or chemical effects.
Comparaison Avec Des Composés Similaires
Benzene, [(3-chloropropyl)thio]-: Similar structure but with a chlorine atom instead of bromine.
Benzene, [(3-iodopropyl)thio]-: Similar structure but with an iodine atom instead of bromine.
Benzene, [(3-propyl)thio]-: Lacks the halogen atom, making it less reactive in substitution reactions.
Uniqueness: 3-Bromopropylphenyl sulfide is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. This reactivity can be advantageous in synthetic applications where selective substitution is desired.
Propriétés
Numéro CAS |
3238-98-0 |
|---|---|
Formule moléculaire |
C9H11BrS |
Poids moléculaire |
231.15 g/mol |
Nom IUPAC |
3-bromopropylsulfanylbenzene |
InChI |
InChI=1S/C9H11BrS/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
Clé InChI |
QKGLUZCZUKTKCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SCCCBr |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid](/img/structure/B8682314.png)







![1,8-Dimethyl-6-propylimidazo[1,5-d][1,2,4]triazin-4(3H)-one](/img/structure/B8682369.png)
![Methyl 4-[(3-methoxybenzylidene)amino]benzoate](/img/structure/B8682381.png)

